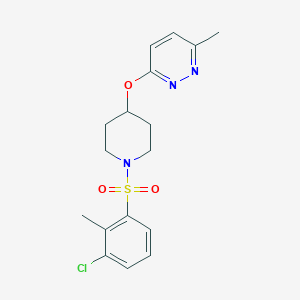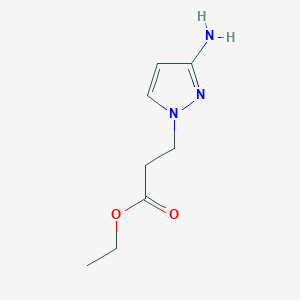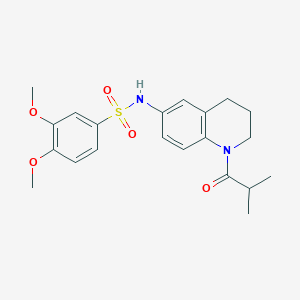
3-((1-((3-Chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The presence of the sulfonyl group could potentially introduce some polarity into the molecule, and the nitrogen atoms in the rings could participate in hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds containing pyridazine and piperidine rings are known to undergo a variety of reactions. These can include electrophilic aromatic substitution, nucleophilic substitution, and reduction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence properties like solubility, melting point, and reactivity .科学的研究の応用
Pyrimidine and Triazine 3-Oxide Sulfates: Vasodilators
A study on di- and triaminopyrimidine 3-oxides, which bear a structural resemblance to the compound , highlights the synthesis of heterocyclic O-sulfates with vasodilating properties. These compounds demonstrate direct vasodilation effects, implying potential applications in cardiovascular research and treatment of hypertension (J. Mccall et al., 1983).
Pyrido(2,3-d)pyrimidine Antibacterial Agents
Another study focused on the antibacterial activity of pyrido(2,3-d)pyrimidine derivatives, indicating a significant in vitro and in vivo efficacy against gram-negative bacteria, including Pseudomonas aeruginosa. This research suggests the potential of structurally similar compounds in developing new antibacterial agents (J. Matsumoto & S. Minami, 1975).
Synthesis and Antimicrobial Activity of Piperidine Derivatives
Research on 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives revealed significant antimicrobial activities against pathogens affecting tomato plants. This study underscores the utility of piperidine-based compounds in agriculture for controlling bacterial and fungal pathogens (K. Vinaya et al., 2009).
Synthesis and Estrogen Receptor Binding Affinity
Investigations into substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their derivatives revealed potential anti-proliferative activities against human breast cancer cell lines. These findings highlight the therapeutic potential of such compounds in cancer research (I. Parveen et al., 2017).
Sulfomethylation of Polyazamacrocycles
The sulfomethylation of polyazamacrocycles, including piperazine, enables the introduction of methanesulfonate groups, leading to diverse chemical entities with potential applications in chelation therapy and diagnostic imaging. This method offers a novel approach to synthesizing complex macrocyclic compounds (J. van Westrenen & A. D. Sherry, 1992).
作用機序
特性
IUPAC Name |
3-[1-(3-chloro-2-methylphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyridazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3S/c1-12-6-7-17(20-19-12)24-14-8-10-21(11-9-14)25(22,23)16-5-3-4-15(18)13(16)2/h3-7,14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAOHIQCFDGXKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)S(=O)(=O)C3=C(C(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(4-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanoyl)piperazine-1-carboxylate](/img/structure/B2840687.png)



![3-(1,4-Diazepan-1-yl)benzo[d]isothiazole hydrochloride](/img/structure/B2840691.png)
![7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate](/img/structure/B2840694.png)

![(6-Propan-2-yloxypyridin-3-yl)-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methanone](/img/structure/B2840700.png)



![2-(2-furyl)-7-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2840704.png)

